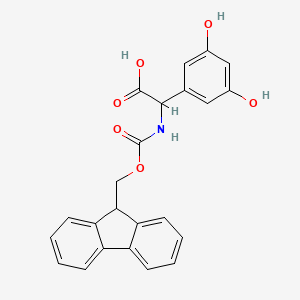
alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protective group attached to an amino acid derivative. This compound is significant in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) . The reaction conditions are mild, and the process is efficient, yielding the desired Fmoc-protected amino acid.
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids, including this compound, often employs automated SPPS techniques. These methods utilize resins and automated synthesizers to streamline the process, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include deprotected amino acids, quinones, and alcohol derivatives, depending on the specific reaction conditions employed .
Scientific Research Applications
Alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins through SPPS.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Such as Fmoc-Lysine and Fmoc-Serine, which also feature the Fmoc protective group.
Boc-protected amino acids: Such as Boc-Lysine and Boc-Serine, which use a different protective group (tert-butyloxycarbonyl) for the amino group.
Uniqueness
Alpha-(Fmoc-amino)-3,5-dihydroxy-benzeneaceticacid is unique due to its specific structure, which includes both hydroxyl groups and the Fmoc protective group. This combination allows for versatile applications in peptide synthesis and other chemical reactions, making it a valuable tool in various fields of research .
Properties
Molecular Formula |
C23H19NO6 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(3,5-dihydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C23H19NO6/c25-14-9-13(10-15(26)11-14)21(22(27)28)24-23(29)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21,25-26H,12H2,(H,24,29)(H,27,28) |
InChI Key |
TYQVWCPQZDEIDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC(=C4)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















